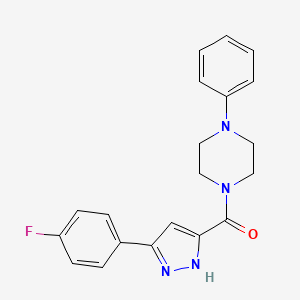
(5-Bromo-6-methylpyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. It is a reagent commonly employed in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom makes it a valuable intermediate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (5-Bromo-6-methylpyridin-2-yl)zinc bromide typically involves the reaction of 5-bromo-6-methylpyridine with a zinc source in the presence of a halogenating agent. One common method is the reaction of 5-bromo-6-methylpyridine with zinc bromide in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-methylpyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is a common solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
Biaryl Compounds: In Suzuki-Miyaura coupling, the major products are biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Substituted Pyridines: In substitution reactions, various substituted pyridines can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-6-methylpyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (5-Bromo-6-methylpyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-pyridyl)zinc bromide: Similar in structure but lacks the methyl group at the 6-position.
(6-Methyl-2-pyridyl)zinc bromide: Similar but lacks the bromine atom at the 5-position.
(2-Pyridyl)zinc bromide: Lacks both the bromine and methyl groups.
Uniqueness
(5-Bromo-6-methylpyridin-2-yl)zinc bromide is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity patterns compared to its analogs.
Propriétés
Formule moléculaire |
C6H5Br2NZn |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
5-bromo-6-methyl-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C6H5BrN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
TWQBYRVRFCROQF-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C[C-]=N1)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


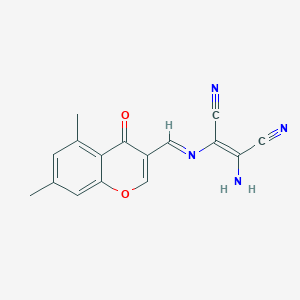
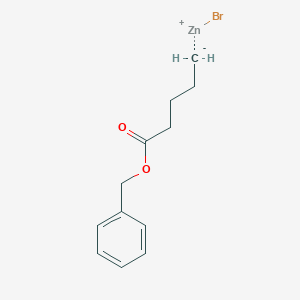
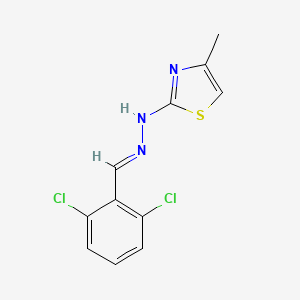
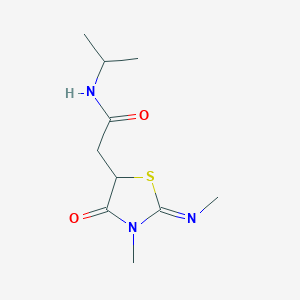
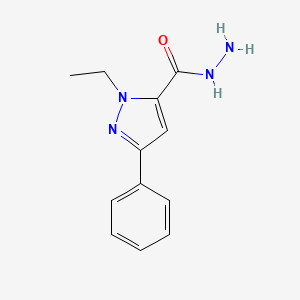
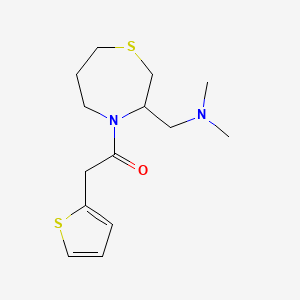
![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
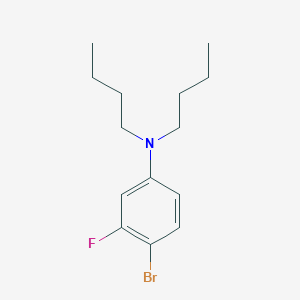

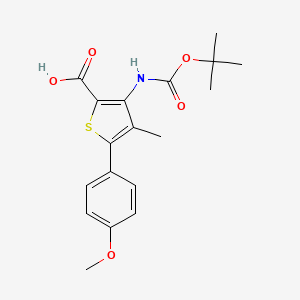
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
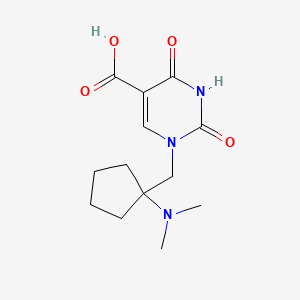
![(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
